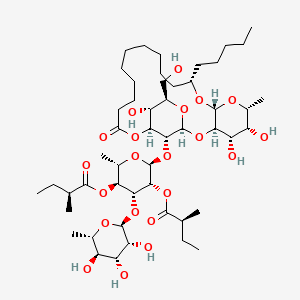

Tricolorin A

Description

Properties

Molecular Formula |

C50H86O21 |

|---|---|

Molecular Weight |

1023.2 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1 |

InChI Key |

DWBKNMQALHFQLC-YSLUMIJWSA-N |

Isomeric SMILES |

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |

Synonyms |

(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone) tricolorin A |

Origin of Product |

United States |

Synthetic Chemistry and Analog Development of Tricolorin a

Total Synthesis Approaches of Tricolorin A

The synthesis of this compound has been a subject of significant interest, leading to various strategic approaches over the years. These efforts are broadly categorized into early endeavors that established foundational routes and modern strategies that have refined the efficiency and elegance of the synthesis.

| Early Total Synthesis Comparison | Yu, Hui, et al. (1997) | Larson & Heathcock (1997) |

| Total Steps | 45 | 39 |

| Longest Linear Sequence | 20 steps | 14 steps |

| Overall Yield | 0.65% | 6% |

| Key Challenge | Low overall yield, lengthy sequence. | Failed coupling of key fragments, requiring strategic revision. |

Modern Total Synthesis Strategies

In response to the challenges identified in early work, contemporary research has focused on developing more streamlined and efficient synthetic routes. A major area of innovation has been in the methods used for constructing the oligosaccharide backbone.

The stereoselective formation of glycosidic linkages is one of the most critical challenges in the synthesis of this compound. rsc.org Modern strategies have introduced powerful glycosylation techniques that offer improved yields and control.

Building on the success of IPRm, a one-pot relay glycosylation strategy was developed and applied to the total synthesis of this compound. rsc.orgrsc.orgfrontiersin.org This innovative protocol allows for the sequential formation of two different glycosidic bonds in a single reaction vessel using only one equivalent of an external activator, such as triflic anhydride. rsc.orgnih.govacs.org The method works by having the activator initiate the first glycosylation, which in turn generates an in situ cyclic-thiosulfonium ion. This intermediate then acts as a "relay activator" for the second glycosylation step upon an increase in temperature. rsc.orgnih.gov This one-pot approach significantly enhances synthetic efficiency, as demonstrated by the successful synthesis of the this compound tetrasaccharide precursor in a 75% yield in one pot. frontiersin.org

| Modern Glycosylation Strategies | Description | Key Features |

| IPRm Glycosylation | Stepwise construction of glycosidic bonds using latent-active donors (e.g., OPSB, SPSB) activated via an interrupted Pummerer reaction. | High efficiency and stereoselectivity; enabled a 16-step synthesis with a 12.5% overall yield. |

| One-Pot Relay Glycosylation | Sequential formation of two glycosidic bonds in one pot with a single equivalent of activator. An in situ generated intermediate from the first reaction activates the second. | Reduces purification steps and improves overall efficiency; achieved a 75% yield for the tetrasaccharide precursor in one pot. |

The "armed-disarmed" strategy is a chemoselective glycosylation method that was also employed in the first total synthesis of this compound by Yu, Hui, and coworkers as part of a stepwise assembly. acs.orgnih.govrsc.org This approach is based on the differential reactivity of glycosyl donors. "Armed" donors, which have electron-donating protecting groups (e.g., benzyl (B1604629) ethers), are more reactive and can be selectively activated in the presence of "disarmed" donors, which carry electron-withdrawing protecting groups (e.g., esters). ffame.org In their synthesis, this principle was used to sequentially assemble the tetrasaccharide chain onto the macrolactone core. acs.orgnih.govffame.org This strategy offered a controlled, stepwise alternative to their "one-pot two-step" procedure for building the complex oligosaccharide. acs.orgnih.gov

One-Pot Relay Glycosylation

Macrolactonization Protocols

The formation of the large lactone ring (macrolactonization) is a critical and often challenging step in the synthesis of this compound. Various protocols have been employed to achieve this cyclization with high regioselectivity and yield.

The total synthesis of this compound has been accomplished using the Corey−Nicolaou macrolactonization protocol. acs.orgnih.gov This method is a classic and widely used technique for forming large lactone rings. whiterose.ac.ukacs.org In one synthetic route, the 19-membered lactone of the AB disaccharide, a key intermediate, was constructed via a regioselective macrolactonization using this protocol. acs.orgnih.gov The Corey-Nicolaou method involves the activation of the seco-acid (the open-chain hydroxy acid) by converting it into a 2-pyridinethiol ester. This activated ester then undergoes intramolecular cyclization upon heating in a non-polar solvent like xylene, a process that typically requires high dilution to favor the intramolecular reaction over intermolecular polymerization. chem-station.com The successful application of this method was pivotal in a 45-step total synthesis of this compound. acs.orgnih.gov

An alternative and highly effective method for the macrolactonization step in this compound synthesis is the Yonemitsu protocol. acs.orgnih.govacs.org This protocol was employed in a total synthesis where, following the saponification of ester groups on a disaccharide precursor (30) to yield the acid diol (31), the subsequent macrolactonization showed a high degree of selectivity. acs.orgnih.gov The reaction preferentially formed the desired lactone at the C-3 hydroxyl position of the glucose ring over the C-2 position, yielding the target lactone (32) in 71%. acs.org The Yonemitsu protocol was also used for the cyclization of a larger tetrasaccharide acid triol intermediate (60). acs.orgacs.org The conditions of the Yonemitsu lactonization, particularly reaction time, were found to be critical; a 16-hour reaction gave the best yield for the desired lactone, whereas shorter times resulted in incomplete reaction and longer times led to decomposition. acs.org

| Protocol Comparison | Corey-Nicolaou Protocol | Yonemitsu Protocol |

| Activating Agent | 2,2'-dipyridyldisulfide and triphenylphosphine | 4-dimethylaminopyridine (DMAP) and 2,4,6-trichlorobenzoyl chloride |

| Key Intermediate | 2-Pyridinethiol ester | 2,4,6-Trichlorobenzoyl mixed anhydride |

| Selectivity Noted | Used for regioselective cyclization of a disaccharide lactone. acs.orgnih.gov | High regioselectivity for C-3 hydroxyl of glucose over C-2. acs.org |

| Reported Yield | Integral part of a successful total synthesis. acs.org | 71% yield for a key disaccharide lactone intermediate. acs.org |

| Reference | acs.orgnih.govwhiterose.ac.ukacs.org | acs.orgnih.govacs.orgusf.edu |

Corey−Nicolaou Protocol

Ring-Closing Olefin Metathesis Approaches for Analogues

A highly efficient and flexible strategy for constructing the macrolactone core of this compound and its analogs utilizes Ring-Closing Olefin Metathesis (RCM). acs.orgresearchgate.net This approach offers a modular character that is well-suited for creating a variety of related structures. acs.org The strategy involves synthesizing a linear precursor containing terminal alkene groups, which are then cyclized using a ruthenium-based catalyst. acs.orgresearchgate.net This method has been successfully applied to the total syntheses of this compound and Tricolorin G. acs.org The flexibility of the RCM approach allows for the straightforward generation of various analogs from the same set of starting materials, which is invaluable for mapping the structure-activity profile of this class of compounds. acs.org Different ruthenium catalysts, including those developed by Grubbs and the cationic allenylidene complex, have been shown to efficiently catalyze the ring closure of the highly functionalized diene substrates. acs.org

| RCM Catalysts for Resin Glycoside Synthesis |

| Grubbs' first-generation catalyst |

| Cationic allenylidene complex [Ru=C=C=C(Ph)C(NiPr2)2]PF6 |

| [(p-cymene)RuCl2(PCy3)] precatalyst |

| Hoveyda–Grubbs catalyst |

| Reference |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is essential for probing its biological mechanism and identifying the structural features critical for its activity.

Preparation of Saponification Derivatives (e.g., Tricoloric Acid A)

Saponification, or the base-mediated hydrolysis of ester bonds, is a fundamental transformation used in the chemistry of this compound. This reaction can be used to cleave the macrolactone ring, yielding the corresponding seco-acid, or to hydrolyze other ester linkages within the molecule. In several total synthesis campaigns, the saponification of methyl or other esters on advanced intermediates using reagents like lithium hydroxide (B78521) (LiOH) or sodium methoxide (B1231860) was a key step to unmask the carboxylic acid necessary for the subsequent macrolactonization. acs.orgacs.org This process yields the corresponding hydroxy acid, known as a tricoloric acid. For example, basic hydrolysis of a protected trisaccharide derivative (10) yielded the intermediate tricoloric acid C (11), which was then cyclized to form the macrolactone of Tricolorin F. acs.orgresearchgate.netnih.gov The macrolactone ring itself is fundamental to the biological activities of resin glycosides, as its absence would likely prevent the specific spatial arrangements needed for their function. researchgate.net

Synthesis of Related Tricolorin Series Compounds (e.g., Tricolorin F)

The synthesis of analogs and related compounds within the tricolorin series provides valuable insights into structure-activity relationships and offers pathways to novel bioactive molecules. Tricolorin F, a resin glycoside isolated from Ipomoea tricolor, represents a significant target in this context. nih.gov It is a linear hetero-trisaccharide of jalapinolic acid, featuring a 21-membered macrolactone ring formed by a bond from the aglycon to the C-2 position of the third sugar unit. nih.gov The structural elucidation of tricolorin F confirmed it as (11S)-hydroxyhexadecanoic acid 11-O-β-D-quinovopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-fucopyranoside 1,2′′′-lactone. acs.orgacs.org Several research groups have reported its total synthesis, employing distinct strategic approaches. nih.govacs.org

Heathcock and Pereda-Miranda's Macrolactonization Approach

A notable synthesis of tricolorin F was achieved through a convergent strategy that relies on a late-stage macrolactonization. acs.orgacs.org This approach commences with the preparation of key building blocks derived from naturally occurring (11S)-hydroxyhexadecanoic acid (jalapinolic acid). acs.orgacs.org

The core of the synthesis involves a stepwise assembly of the trisaccharide chain onto the jalapinolic acid aglycon. Key stages of this synthesis are outlined below:

Preparation of Glycosyl Acceptor 5 : Jalapinolic acid is first converted to its methyl ester. This is followed by coupling with a tri-O-acetyl-α-D-fucopyranosyl imidate donor in the presence of boron trifluoride etherate (BF₃·Et₂O). Subsequent deacetylation and protection steps yield the fucopyranosyl glycosyl acceptor 5 . acs.org

First Glycosylation : A coupling reaction between acceptor 5 and a protected glucopyranosyl imidate donor 6 produces the disaccharide 7 . acs.orgnih.gov

Second Glycosylation : The disaccharide 7 is deacetylated to generate a new glycosyl acceptor, intermediate 8 , in quantitative yield. acs.org This acceptor is then coupled with a protected quinovose glycosyl donor, imidate 9 , using ethereal BF₃·Et₂O as a promoter. This reaction forms the fully protected linear trisaccharide, tricoloric acid C derivative 10 . acs.orgnih.gov

Saponification : Basic hydrolysis of the ester protecting groups (acetate and methyl ester) on compound 10 affords tricoloric acid C (11 ). acs.orgacs.org

Macrolactonization : The crucial ring-closing step is accomplished via Yamaguchi macrolactonization of seco-acid 11 . acs.orgnih.gov This reaction yields the protected tricolorin F macrolactone 12 . researchgate.net

Deprotection : In the final step, removal of the remaining acetonide and benzyl protecting groups from 12 through hydrogenolysis under acidic conditions furnishes pure, synthetic tricolorin F (1 ), which was found to be identical to the natural product based on ¹H and ¹³C NMR data. acs.orgacs.org

| Intermediate | Description | Precursor(s) | Reagent/Condition | Product |

| 7 | Protected disaccharide | Acceptor 5 , Imidate 6 | Coupling Reaction | Disaccharide 7 |

| 8 | Disaccharide glycosyl acceptor | Disaccharide 7 | Methanolic sodium methoxide | Acceptor 8 |

| 10 | Protected tricoloric acid C derivative | Acceptor 8 , Imidate 9 | Ethereal BF₃·Et₂O | Trisaccharide 10 |

| 11 | Tricoloric acid C (seco-acid) | Trisaccharide 10 | Basic hydrolysis | Seco-acid 11 |

| 12 | Protected tricolorin F | Seco-acid 11 | Yamaguchi protocol | Macrolactone 12 |

| 1 | Tricolorin F | Macrolactone 12 | Hydrogenolysis | Tricolorin F (1 ) |

Sakairi's Intramolecular Glycosylation Strategy

An alternative and elegant approach for the construction of the tricolorin F macrocycle was developed by Sakairi's group. nih.gov This strategy utilizes an intramolecular glycosylation reaction as the key ring-forming step. nih.gov

The synthesis proceeds as follows:

Disaccharide Formation : The synthesis begins with the coupling of a D-fucosyl donor with methyl 11(S)-jalapinolate, followed by deprotection to yield a D-fucosyl acceptor. nih.gov This acceptor is then glycosylated with a second donor, and subsequent hydrolysis provides the disaccharide intermediate 156 . nih.gov

Trisaccharide Assembly : The disaccharide 156 is coupled with an excess of a thioquinovoside donor (157 ) to afford the linear trisaccharide precursor 158 . nih.gov

Intramolecular Glycosylation : The key macrolactonization is achieved by treating the linear trisaccharide 158 with methyl trifluoromethanesulfonate (B1224126) (MeOTf). nih.gov This promotes an intramolecular glycosylation, forming the 21-membered ring of the fully protected tricolorin F derivative 159 in a 70% yield. nih.gov

Final Deprotection : Global deprotection of 159 yields the final natural product, tricolorin F. nih.gov

This intramolecular glycosylation method provides an efficient alternative to traditional macrolactonization for the synthesis of resin glycoside macrocycles. nih.gov

Molecular and Cellular Mechanisms of Tricolorin a Biological Activities

Allelopathic Mechanisms and Plant Growth Inhibition

Tricolorin A is a potent allelochemical, influencing the growth and development of other plants in its vicinity. frontiersin.org It functions as both a pre- and post-emergence plant growth inhibitor, showcasing broad-spectrum activity against both monocotyledonous and dicotyledonous plants. researchgate.netnih.govdoaj.org

This compound effectively inhibits seed germination in a dose-dependent manner. researchgate.net Studies have shown its efficacy against a range of plants, with dicotyledonous seeds often being the most inhibited. nih.gov For instance, it inhibits the germination of Physalis ixocarpa, Trifolium alexandrinum, Lolium multiflorum, and Triticum vulgare. researchgate.net

The compound also significantly hampers seedling growth, with research indicating that shoots are generally more affected by this compound than roots. mdpi.com It inhibits radicle elongation in multiple weed species. sci-hub.senih.gov The inhibitory concentration (IC₅₀) values highlight its potency, which is often stronger than many other natural products tested under similar conditions. nih.gov At a concentration of 1 µg/ml, however, this compound has been observed to stimulate the growth of Echinochloa crus-galli and Amaranthus leucocarpus by 4 to 10% over untreated controls, an effect also seen with the synthetic auxin 2,4-dichlorophenoxyacetic acid. sci-hub.se

| Plant Species | Biological Process | IC₅₀ Value (µM) |

| Echinochloa crus-galli | Seed Germination | 36.1 |

| Amaranthus leucocarpus | Seed Germination | 149.4 |

| Echinochloa crus-galli | Radicle Elongation | 12.3 |

| Amaranthus leucocarpus | Radicle Elongation | 36.2 |

| Physalis ixocarpa | Seedling Elongation | 13.8 |

| Lolium multiflorum | Seedling Elongation | 16.0 |

| Trifolium alexandrinum | Seedling Elongation | 16.1 |

| Triticum vulgare | Seedling Elongation | 25.7 |

| This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound on the seed germination and seedling growth of various plant species. Data sourced from multiple studies. sci-hub.seresearchgate.net |

A key target for this compound's inhibitory action is cellular respiration. researchgate.netnih.gov The compound has been shown to inhibit seed respiration in a concentration-dependent manner. researchgate.net The similarity in the concentration range required to inhibit both seed germination and respiration suggests that its interference with respiratory pathways is a primary mechanism behind its phytotoxicity. researchgate.netnih.gov In mitochondria, this compound functions as an uncoupler, a behavior observed with other natural products like juglone (B1673114) and anacardic acids. nih.gov

This compound exhibits a dual effect on photosynthesis, acting as both an uncoupler and an inhibitor of the electron transport chain, depending on its concentration. researchgate.netnih.gov These actions disrupt the light-dependent reactions of photosynthesis, which are fundamental for energy conversion in plants.

At low concentrations, this compound is a potent uncoupler of photophosphorylation in chloroplasts. researchgate.netresearchgate.net It effectively disrupts the proton gradient (H⁺) across the thylakoid membrane, which is necessary for ATP synthesis, without immediately halting electron flow. researchgate.net In studies using spinach chloroplasts, this compound demonstrated an uncoupling concentration for 50% enhancement of basal electron flow (UC₅₀) of 0.33 µM. researchgate.netnih.gov This uncoupling activity is dependent on the intact macrocyclic structure of the molecule. scispace.com

At higher concentrations, this compound transitions from an uncoupler to a Hill reaction inhibitor. researchgate.netnih.gov This means it directly obstructs the photosynthetic electron transport chain. bvsalud.orgscielo.brscielo.br The IC₅₀ value for its inhibition of the Hill reaction in spinach chloroplasts is 5 µM. researchgate.netnih.gov

Chlorophyll (B73375) a fluorescence analysis reveals that this compound's target is located at the acceptor side of Photosystem II (PSII). researchgate.net Specifically, it acts at the level of the secondary quinone acceptor (QB), leading to an accumulation of the reduced primary quinone acceptor (QA⁻) and a significant reduction in electron transport capacity. researchgate.net This blockage of electron flow from water to an artificial electron acceptor is a characteristic action of many herbicides. nih.gov

| Photosynthetic Process | Effect of this compound | Concentration |

| Photophosphorylation | Potent Uncoupler | UC₅₀ = 0.33 µM |

| Hill Reaction | Inhibitor | IC₅₀ = 5 µM |

| PSII Electron Transport | Inhibition at QB site | Higher Concentrations |

| This table summarizes the dual-action mechanism of this compound on the photosynthetic apparatus in spinach chloroplasts, detailing its uncoupling and inhibitory effects at different concentrations. researchgate.netnih.gov |

Modulation of Photosynthetic Processes

Uncoupling Activity in Chloroplasts

Anti-proliferative and Cytotoxic Mechanisms in Model Systems

Beyond its potent herbicidal properties, this compound has demonstrated significant cytotoxic and anti-proliferative activities in various biological systems. sci-hub.senih.gov In studies on mammalian cancer cell lines, this compound showed significant cytotoxic activity against cultured murine leukemia (P-388) and human breast cancer cells, with a half-maximal effective dose (ED₅₀) of 2.2 µg/ml. sci-hub.senih.gov

The mechanism for this cytotoxicity may involve the modulation of key signaling pathways. ontosight.ai this compound was found to inhibit the binding of phorbol (B1677699) 12,13-dibutyrate to protein kinase C (PKC) with an IC₅₀ value of 43 µM, suggesting an interaction with this critical enzyme family involved in cellular signal transduction and proliferation. nih.gov Furthermore, this compound exhibits antibacterial properties, showing sensitivity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.8 µg/ml. sci-hub.senih.gov The amphipathic nature of this compound is thought to be a key factor in its cytotoxicity, potentially through pore formation in cell membranes. researchgate.net

Interaction with Cellular Membranes and Pore Formation Hypothesis

A prominent hypothesis regarding the bioactivity of this compound centers on its interaction with cellular membranes. As an amphipathic molecule, this compound possesses both hydrophobic and hydrophilic regions, enabling it to insert into the lipid bilayer of cell membranes. researchgate.net This insertion is thought to disrupt membrane integrity, leading to the formation of non-selective pores. researchgate.netresearchgate.net

Evidence suggests that the intact macrolactone structure and hydroxyl (OH) groups of this compound are crucial for this pore-forming activity. researchgate.net Studies have demonstrated that this compound can increase membrane permeability to various ions, including potassium (K+), sodium (Na+), and chloride (Cl-), in a dose-dependent manner. researchgate.netresearchgate.net This disruption of ion homeostasis can lead to a cascade of cellular events, ultimately contributing to cell death. researchgate.net The formation of these pores is believed to be a key mechanism behind the cytotoxic properties observed for resin glycosides like this compound. researchgate.netresearchgate.net

Table 1: Effect of this compound on Membrane Permeability

| Ion | Effect on Permeability | Key Structural Requirement |

| K+ | Increased | Intact macrolactone and OH groups researchgate.net |

| Na+ | Increased | Intact macrolactone and OH groups researchgate.net |

| Cl- | Increased | Intact macrolactone and OH groups researchgate.net |

This table summarizes the observed effects of this compound on the permeability of cellular membranes to different ions.

Influence on ATP Synthesis and Uncoupling Activity

This compound has been shown to act as a potent natural uncoupler of oxidative phosphorylation. unam.mx This activity directly impacts cellular energy production by interfering with the synthesis of adenosine (B11128) triphosphate (ATP). Research indicates that this compound inhibits ATP synthesis and stimulates both basal and phosphorylating electron flows in chloroplasts. unam.mx

The uncoupling activity is attributed to its ability to dissipate the proton gradient across the mitochondrial or chloroplast membrane, which is essential for driving ATP synthase. researchgate.net The amphiphilic nature of this compound is a critical requirement for this uncoupling effect. researchgate.net Hydrolysis of the molecule, which alters its amphiphilicity, results in a loss of this inhibitory activity on ATP synthesis. researchgate.netscispace.com This suggests that the molecule's ability to interact with and traverse the membrane is fundamental to its function as an uncoupler.

Induction of Programmed Cell Death Pathways

The cytotoxic effects of this compound are, in part, mediated through the induction of programmed cell death (PCD), a series of regulated cellular processes leading to cell elimination. the-scientist.comscielo.orgreactome.orgnih.gov

Research on a purified resin glycoside fraction containing compounds structurally similar to this compound has indicated the induction of a specific form of caspase-independent cell death known as paraptosis. researchgate.netresearchgate.net Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization, primarily arising from the swelling of the endoplasmic reticulum (ER) and mitochondria. frontiersin.orguni-regensburg.deplos.org This type of cell death does not rely on the activation of caspases, a family of proteases central to apoptosis. frontiersin.orgoncotarget.com The induction of paraptosis by resin glycosides appears to be linked to their ability to cause significant cellular stress, including ER stress and disruption of ion homeostasis. researchgate.netresearchgate.netbiomolther.org

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death. nih.govfrontiersin.orgmdpi.com In the context of resin glycoside-induced cytotoxicity, autophagy appears to function as a protective mechanism. researchgate.netresearchgate.net Studies have shown that while these compounds induce cell death, they also trigger an autophagic response. plos.org However, this autophagy is described as "autophagy-protective," suggesting that it is a cellular attempt to mitigate the damage caused by the compound and promote survival, rather than being the primary mechanism of cell death itself. researchgate.netresearchgate.net This highlights the complex interplay between different cellular pathways in response to the stress induced by this compound and related compounds. nih.govnih.gov

Caspase-Independent Cell Death (Paraptosis)

Modulation of Cellular Signaling Pathways

This compound and related resin glycosides can significantly modulate various intracellular signaling pathways, contributing to their biological effects. nih.govroutledge.comnih.govnih.govfrontiersin.org

A key mechanism through which this compound and similar resin glycosides exert their effects is by inducing stress in the endoplasmic reticulum (ER). researchgate.netresearchgate.net The ER is a critical organelle for protein folding and calcium homeostasis. mdpi.com The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the unfolded protein response (UPR). nih.govplos.orgrsc.org Research on a purified resin glycoside fraction has shown that it can significantly stimulate ER stress. researchgate.netresearchgate.net This induction of ER stress is a crucial upstream event that can lead to the activation of other downstream pathways, including paraptosis. researchgate.netresearchgate.netplos.org

Table 2: Summary of this compound's Cellular Mechanisms

| Mechanism | Key Cellular Target/Process | Observed Effect |

| Membrane Interaction | Cellular Membranes | Pore formation, increased ion permeability researchgate.netresearchgate.net |

| Energy Metabolism | ATP Synthesis | Inhibition, uncoupling of oxidative phosphorylation unam.mxresearchgate.net |

| Programmed Cell Death | Caspase-Independent Pathways | Induction of paraptosis researchgate.netresearchgate.net |

| Cellular Stress Response | Endoplasmic Reticulum | Induction of ER stress researchgate.netresearchgate.net |

This table provides a concise overview of the primary molecular and cellular mechanisms of this compound discussed in this article.

Proteasome-Dependent Degradation Inhibition

This compound has been identified as a component of a purified resin glycoside fraction (RFP) from Pharbitidis Semen that demonstrates the ability to inhibit proteasome-dependent degradation. semanticscholar.org This process is crucial for the regulated breakdown of cellular proteins, and its inhibition can lead to the accumulation of proteins that would normally be degraded. nih.govnih.gov In the context of cancer cells, this disruption of protein homeostasis can contribute to cell death. semanticscholar.orgplos.org The inhibition of the proteasome by the resin glycoside fraction containing this compound is a key aspect of its cytotoxic effects, leading to endoplasmic reticulum stress and the accumulation of cytoplasmic vacuoles, characteristic of a form of cell death known as paraptosis. semanticscholar.org

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. biorxiv.org Its inhibition can occur through various mechanisms, including direct binding to the catalytic subunits or interference with the recognition of ubiquitinated substrates. nih.govmdpi.com While the precise molecular interactions of this compound with the proteasome have not been fully elucidated, its involvement in a fraction that inhibits this pathway highlights a significant mechanism of its biological activity. semanticscholar.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

This compound, as part of a purified resin glycoside fraction, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human colon cancer cell lines. semanticscholar.org The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. wikipedia.orgfrontiersin.orgnih.gov

The activation of the MAPK pathway by the resin glycoside fraction containing this compound is a key event in the induction of paraptosis-like cell death. semanticscholar.org This activation contributes to the observed cellular changes, including cytoplasmic vacuolization and mitochondrial swelling. semanticscholar.org The MAPK pathway is a multi-tiered system, and its activation can be triggered by various extracellular and intracellular stimuli. wikipedia.org In the case of the resin glycoside fraction, the activation of this pathway appears to be a downstream consequence of initial cellular stress events, such as the dysregulation of ion homeostasis. semanticscholar.org

Activation of Chloride Intracellular Channel-1 (CLIC1)

A significant finding in the study of a purified resin glycoside fraction (RFP) containing this compound is its ability to activate the Chloride Intracellular Channel-1 (CLIC1). semanticscholar.org CLIC1 is a protein that can exist in both soluble and integral membrane forms and is implicated in the regulation of chloride ion transport across cellular membranes. nih.govmdpi.combiorxiv.org

The activation of CLIC1 by the RFP leads to a rapid increase in the intracellular chloride ion concentration. semanticscholar.org This influx of chloride ions is a critical early event that triggers subsequent cellular responses, including cell swelling and the activation of the MAPK signaling pathway, ultimately leading to paraptosis. semanticscholar.org Blockage of CLIC1 has been shown to attenuate the cytotoxic effects of the RFP, confirming the essential role of this channel in mediating the biological activity of the resin glycoside mixture. semanticscholar.org The amphipathic nature of this compound is thought to be a key factor in its ability to interact with and modulate the function of membrane-associated proteins like CLIC1. researchgate.net

Modulation of Multidrug Resistance (MDR) in Model Cells

This compound has demonstrated a significant ability to modulate multidrug resistance (MDR) in cancer cells. researchgate.netresearchgate.net MDR is a major obstacle in cancer chemotherapy, often characterized by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells, reducing their efficacy. researchgate.netnih.govnih.gov

In a study using multidrug-resistant human breast carcinoma cells (MCF-7/Vin+), this compound, at a concentration of 25 μg/mL, strongly potentiated the susceptibility of these cells to vinblastine, with a remarkable reversal factor of 2164-fold. researchgate.net This indicates that this compound can effectively inhibit the mechanisms that confer resistance to this chemotherapeutic agent. The ability of this compound and other resin glycosides to act as chemosensitizers makes them promising candidates for combination therapies to overcome MDR in cancer. researchgate.netresearchgate.net

Antimicrobial Mechanisms of Action

Bacterial Membrane Permeability Alteration

The antimicrobial activity of this compound is, in part, attributed to its ability to alter the permeability of bacterial membranes. libretexts.orgscielo.brfrontiersin.org The structural characteristics of this compound, particularly its amphipathic nature, allow it to interact with and disrupt the integrity of the bacterial cell membrane. researchgate.net This disruption can lead to the formation of pores or channels, causing leakage of essential intracellular components and ultimately leading to bacterial cell death. libretexts.orgscielo.br This mechanism of action, targeting the physical structure of the bacterial membrane, is a feature of several antimicrobial compounds and can be effective against a broad range of bacteria. libretexts.orgnih.gov

Broad-Spectrum Antibacterial Activity in vitro

This compound, and extracts containing it, have demonstrated broad-spectrum antibacterial activity in vitro. researchgate.netresearchgate.net Studies have shown that chloroform (B151607) extracts from the seeds of Ipomoea tricolor, which are a source of this compound, exhibit strong activity against various bacterial strains. researchgate.net

For instance, the extract showed potent activity against Enterococcus faecalis and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values of 19.5 and 9.75 µg/mL, respectively. researchgate.net Strong activity was also observed against the fungus Cryptococcus neoformans. researchgate.net The ability to inhibit the growth of both Gram-positive and Gram-negative bacteria highlights the broad-spectrum nature of the antimicrobial compounds present in these extracts, including this compound. researchgate.netresearchgate.netnih.gov

| Bacterial Strain | Reported Activity | Source |

| Enterococcus faecalis | Strong activity (MIC 19.5 µg/mL for extract) | researchgate.net |

| Bacillus cereus | Strong activity (MIC 9.75 µg/mL for extract) | researchgate.net |

| Cryptococcus neoformans | Strong activity (MIC 9.75 µg/mL for extract) | researchgate.net |

Antifungal Research on Model Organisms

The antifungal potential of this compound is suggested by studies on extracts from its source, the seeds of Ipomoea tricolor. A chloroform extract, which contains resin glycosides like this compound, was evaluated for its activity against several fungal model organisms. The study demonstrated that the extract has strong antifungal effects against Cryptococcus neoformans, showing a minimum inhibitory concentration (MIC) of 9.75 µg/mL. In contrast, the extract showed only minimal activity against Aspergillus niger.

Table 1: Antifungal Activity of Ipomoea tricolor Seed Extract

| Fungal Organism | Activity Level | MIC (µg/mL) |

|---|---|---|

| Cryptococcus neoformans | Strong | 9.75 |

| Aspergillus niger | Minimal | N/A |

Other Investigated Biological Activities

Inhibition of Phorbol 12,13-Dibutyrate Binding to Protein Kinase C

This compound has been identified as an inhibitor of phorbol 12,13-dibutyrate binding to protein kinase C (PKC). nih.gov In a study utilizing a calf brain homogenate as a source for PKC, this compound demonstrated this inhibitory effect with a reported half-maximal inhibitory concentration (IC50) of 43 µM. nih.govresearchgate.net

Effects on Smooth Muscle Contractility in Isolated Tissues

The influence of this compound on smooth muscle has been investigated using isolated tissue preparations, revealing dual effects depending on the tissue type. thieme-connect.comresearchgate.net In studies with guinea pig ileum, this compound induced concentration-dependent stimulation of spontaneous contractions, with a half-maximal effective concentration (EC50) of 6.99 ± 1.08 µg/ml. thieme-connect.comresearchgate.net Conversely, when tested on isolated intact rat aorta, the compound produced a concentration-dependent vasorelaxation, with an EC50 value of 4.63 ± 1.1 µg/ml. thieme-connect.comresearchgate.net

Table 2: Biological Activity Values of this compound

| Activity | Model System | Result (Value) | Reference |

|---|---|---|---|

| PKC Inhibition | Calf Brain Homogenate | IC50: 43 µM | nih.gov |

| Ileum Contraction | Guinea Pig Ileum | EC50: 6.99 ± 1.08 µg/ml | thieme-connect.com |

| Vasorelaxation | Rat Aorta | EC50: 4.63 ± 1.1 µg/ml | thieme-connect.com |

Modulation of Intracellular Calcium Dynamics

The biological effects of this compound on smooth muscle are closely linked to the modulation of calcium (Ca2+) dynamics. The contractile and vasorelaxant effects were both eliminated when experiments were conducted in an environment lacking extracellular Ca2+. thieme-connect.comresearchgate.net Further investigation into the contractile response in the guinea pig ileum showed that it was significantly inhibited by verapamil (B1683045), a blocker of L-type voltage-dependent Ca2+ channels. thieme-connect.comresearchgate.net This suggests that the contractions induced by this compound are primarily caused by an increased influx of Ca2+ through these specific channels in the smooth muscle cell membrane. thieme-connect.comresearchgate.net However, verapamil did not alter the vasodilatory action of the compound, indicating that Ca2+ influx via L-type channels is not a major factor in its vasorelaxant effect. thieme-connect.com

Involvement of Nitric Oxide (NO)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway

The vasorelaxant effect of this compound on rat aorta is dependent on the endothelium. thieme-connect.com Research indicates that this relaxation is significantly diminished when inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) are present. thieme-connect.com This finding suggests that the vasodilation prompted by this compound is primarily mediated by the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. thieme-connect.comresearchgate.net The proposed mechanism involves an increased influx of extracellular Ca2+ into the endothelial cells, which in turn stimulates this signaling cascade. thieme-connect.com

Mentioned Compounds

Structure Activity Relationship Sar Studies of Tricolorin a and Analogs

Importance of Macrocyclic Lactone Ring Integrity for Bioactivity

The macrocyclic structure of Tricolorin A is a fundamental requirement for its biological activity. researchgate.net This large ring, formed by an ester bond between a carboxyl group on the oligosaccharide and a hydroxyl group on the fatty acid tail, is not merely a linker but an essential feature for maintaining a bioactive conformation. researchgate.netresearchgate.net The constrained, rigid structure of the macrocycle is considered a key pharmacophore. researchgate.net

Research has demonstrated that the integrity of this macrocyclic lactone is paramount. When the ester bond of the macrolactone is broken through saponification (base hydrolysis), the resulting open-chain glycosidic acid derivative, known as Tricoloric Acid A, loses its biological properties, including its cytotoxic effects. researchgate.net This loss of activity suggests that the cyclized structure is necessary to lock the oligosaccharide core into a specific three-dimensional shape that is optimal for interaction with its biological targets. researchgate.netresearchgate.net In contrast, acyclic oligosaccharides exhibit more free rotation around their glycosidic linkages, which appears to be detrimental to the activity seen in this compound. researchgate.net

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Intact Macrocyclic Lactone | Active (e.g., cytotoxic, herbicidal) nih.gov |

| Tricoloric Acid A | Hydrolyzed (Acyclic) Form | Inactive researchgate.net |

Role of Amphiphilicity in Membrane Interactions and Biological Effects

This compound is an amphiphilic molecule, possessing distinct hydrophobic (lipophilic) and hydrophilic regions. This dual nature is critical to its mechanism of action, particularly its ability to interact with and perturb biological membranes. researchgate.netresearchgate.netresearchgate.net The arrangement of these regions is highly anisotropic, as revealed by crystal structure analysis. researchgate.net

One face of the molecule presents a large, relatively flat hydrophobic wall. This surface is composed of the fatty acid aglycone, the methyl group of the fucose unit, and the lipophilic methylbutyryl ester groups attached to the inner rhamnose residue. researchgate.netresearchgate.net The opposite face contains smaller hydrophilic zones, primarily the hydroxyl groups of the fucose, glucose, and outer rhamnose units. researchgate.net

This amphiphilic architecture is believed to facilitate the insertion of this compound into the lipid bilayers of cell membranes. researchgate.netresearchgate.net It has been hypothesized that these molecules can self-assemble within the membrane to form non-selective pores or transmembrane channels. researchgate.netresearchgate.net Such structures would disrupt the normal ion flux across the membrane, leading to a loss of cellular integrity and ultimately cell death, which could explain the compound's potent cytotoxic properties. researchgate.net

| Region | Contributing Molecular Moieties |

|---|---|

| Hydrophobic | (11S)-hydroxyhexadecanoic acid chain, methyl group of fucose, (2S)-methylbutyryl ester residues researchgate.netresearchgate.net |

| Hydrophilic | Hydroxyl (-OH) groups on the fucose, glucose, and rhamnose sugar units researchgate.net |

Impact of Oligosaccharide Chain and Acyl Residues on Activity Profile

The specific composition of the oligosaccharide core and the nature of the acyl residues esterified to it are significant modulators of the biological activity of resin glycosides. researchgate.netresearchgate.net Variations in the number of sugar units, the types of sugars, and the identity and location of the acyl groups create a diverse family of related compounds with differing activity profiles. phytojournal.com

Furthermore, the number, type, and position of the acylating residues play a critical role. researchgate.net In this compound, two 2S-methylbutyryl groups are attached to one of the rhamnose units. nih.gov Other related resin glycosides can feature different acyl groups (e.g., isobutyroyl, niloyl) at various positions on the oligosaccharide core. researchgate.net These residues are key components of the molecule's hydrophobic domain and are crucial for the amphiphilic character required for membrane interaction and activity. researchgate.net The search for potent chemotherapeutics among resin glycosides involves exploring how these structural variations impact cytotoxicity against cancer cell lines. researchgate.net

| Compound | Oligosaccharide Core | Key Acyl Residues |

|---|---|---|

| This compound | Tetrasaccharide nih.gov | Two (2S)-methylbutyryl groups nih.gov |

| Tricolorin F | Trisaccharide researchgate.net | (Not specified in sources) |

| Tricolorin G | Trisaccharide phytojournal.com | (Not specified in sources) |

Stereochemical Considerations in Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound. The natural form of the compound possesses specific chiral centers, including the (11S)-hydroxyhexadecanoic acid aglycone and the (2S)-methylbutyryl acyl residues. nih.gov

The importance of stereochemistry is intrinsically linked to the integrity of the macrocyclic lactone ring. researchgate.net The macrocycle physically constrains the oligosaccharide, preventing free rotation around the glycosidic bonds and forcing it into a rigid, well-defined conformation. researchgate.netresearchgate.net It is this specific, stable conformation that is believed to be the "bioactive" shape necessary for effective interaction with cellular targets. researchgate.net The conformational stability conferred by the macrocycle is considered a more dominant factor for activity than the influence of the acyl chains. researchgate.net The synthesis of analogs with different stereochemistry has been explored to understand these structural requirements, highlighting the complexity of defining precise structure-activity relationships. researchgate.net

Research Methodologies for Studying Tricolorin a

Extraction and Isolation Techniques for Natural Products

The journey to studying Tricolorin A begins with its separation from the complex mixture of compounds present in the plant material. This process requires carefully selected extraction and purification methods to yield the compound in a pure form suitable for analysis.

Solvent extraction is a fundamental first step in the isolation of natural products like this compound. This process relies on the principle of selectively dissolving the target compounds from the plant matrix into a suitable solvent. vinanhatrang.commespharmacy.org The choice of solvent is critical and is based on the polarity of the target molecule. For this compound and other resin glycosides, which are moderately polar, solvents like chloroform (B151607) have proven effective. sci-hub.senih.gov

Bioactivity-guided fractionation of a chloroform (CHCl₃) extract of Ipomoea tricolor seeds led to the successful isolation of this compound. sci-hub.senih.gov This approach involves systematically separating the extract into different fractions and testing each for biological activity, thereby directing the purification process toward the active compounds.

General methods of solvent extraction applicable in such processes include:

Maceration : This technique involves soaking the plant material in a chosen solvent (known as the menstruum) in a closed container for a specific period with occasional agitation. mespharmacy.orgscribd.com The solvent penetrates the plant cells, dissolving the desired compounds. It is a simple but sometimes time-consuming method. mespharmacy.org

Percolation : This is a more efficient continuous process where the solvent is allowed to slowly flow through a column packed with the ground plant material. mespharmacy.orgscribd.com The continuous flow of fresh solvent allows for a more exhaustive extraction of the target compounds. mespharmacy.org

Following initial extraction, the resulting crude extract contains a mixture of various compounds. Chromatographic techniques are indispensable for separating this compound from this complex mixture. moravek.com Column chromatography is a standard method used for the initial fractionation of the extract. researchgate.net

For achieving the high degree of purity required for detailed structural analysis and biological assays, more advanced methods like High-Performance Liquid Chromatography (HPLC) are employed. In the case of this compound, a particularly effective technique was Recycling Preparative Liquid Chromatography . researchgate.net This method enhances separation by passing the sample through the same chromatographic column multiple times. researchgate.net The process was monitored using a refractive index detector, and after twelve consecutive cycles, this compound was isolated to homogeneity. researchgate.net

Table 1: Recycling Preparative HPLC Conditions for this compound Purification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Recycling Preparative HPLC | researchgate.net |

| Column | Aminopropyl | researchgate.net |

| Mobile Phase | Acetonitrile/Water (95:5) | researchgate.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 8 mL/min | researchgate.net |

| Detection | Refractive Index (RI) Detector | researchgate.net |

| Number of Cycles | 12 | researchgate.net |

Solvent Extraction (Maceration, Percolation)

Advanced Spectroscopic and Structural Elucidation Techniques

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential. sci-hub.senih.gov Spectra were typically recorded in deuterated pyridine (B92270) (C₅D₅N) with Tetramethylsilane (TMS) as an internal standard. sci-hub.se

The structural elucidation of this compound involved several key NMR experiments: sci-hub.senih.gov

¹H NMR (Proton NMR) : Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR (Carbon NMR) : Provides information about the carbon skeleton of the molecule.

¹H-¹H COSY (Correlation Spectroscopy) : A 2D technique that identifies protons that are coupled to each other, helping to piece together fragments of the molecule. sci-hub.senih.gov

¹H-¹³C HETCOR (Heteronuclear Correlation) : A 2D experiment that correlates directly bonded carbon and hydrogen atoms. sci-hub.senih.gov

COLOC (Correlation Spectroscopy via Long-Range Coupling) : This long-range ¹H-¹³C correlation experiment reveals couplings between protons and carbons separated by two or three bonds, which is crucial for connecting different structural fragments across quaternary carbons or heteroatoms. sci-hub.senih.gov

Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) : A technique used to establish long-range heteronuclear correlations to specific, selected protons, further confirming connectivity. sci-hub.senih.gov

Together, these experiments allowed for the complete assignment of all proton and carbon signals and established the sequence of the sugar units and their linkage to the fatty acid core, including the macrocyclic lactone ring structure. sci-hub.se

Table 2: NMR Experiments Used for this compound Structural Elucidation

| NMR Experiment | Purpose | Reference |

|---|---|---|

| ¹H-¹H COSY | Identifies neighboring protons (H-H correlations) | sci-hub.senih.gov |

| ¹H-¹³C HETCOR | Identifies directly bonded carbon-hydrogen pairs | sci-hub.senih.gov |

| ¹H-¹³C COLOC | Identifies long-range (2-3 bond) carbon-hydrogen correlations | sci-hub.senih.gov |

| Selective INEPT | Confirms specific long-range carbon-hydrogen correlations | sci-hub.senih.gov |

Mass spectrometry provides vital information about a molecule's mass and formula. For this compound, high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine its precise molecular weight and elemental composition. researchgate.netsci-hub.seresearchgate.net FAB is a soft ionization technique suitable for analyzing large, non-volatile molecules like glycosides. sci-hub.se

In addition to analyzing the intact molecule, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify the individual sugar components after the glycosidic bonds were broken through acidic hydrolysis. sci-hub.se The sugar units were derivatized to their trimethylsilyl (B98337) ethers before analysis, which confirmed the presence of rhamnose, fucose, and glucose in a 2:1:1 ratio. sci-hub.se

While NMR and MS provide the connectivity of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govdntb.gov.ua this compound holds the distinction of being the first resin glycoside from a Mexican Ipomoea species to have its structure fully characterized by X-ray crystallography. researchgate.netresearchgate.net

Obtaining suitable crystals was challenging, but small single crystals (0.5 × 0.01 × 0.01 mm) were eventually grown. researchgate.netbeilstein-journals.org Due to the small crystal size and the large unit cell, the diffraction data had to be collected using intense synchrotron radiation at the European Synchrotron Radiation Facility (ESRF). researchgate.netresearchgate.netbeilstein-journals.org The analysis revealed a highly hydrated unit cell containing four independent molecules of this compound, confirming the complex macrocyclic structure previously deduced from spectroscopic data and providing insight into its solid-state conformation. researchgate.netbeilstein-journals.org

Table 3: Key Findings from X-ray Crystallography of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Method | Single-crystal X-ray diffraction | researchgate.netnih.gov |

| Radiation Source | Synchrotron Radiation (ESRF) | researchgate.netbeilstein-journals.org |

| Crystal Size | ~0.5 × 0.01 × 0.01 mm | researchgate.netbeilstein-journals.org |

| Asymmetric Unit Contents | Four independent this compound molecules | beilstein-journals.org |

| Significance | First crystallographically characterized resin glycoside from a Mexican Ipomoea species | researchgate.netresearchgate.net |

X-ray Crystallography

In Vitro Biological Assay Methodologies

Cell-based assays are fundamental in determining the biological activity of this compound at the cellular level. These assays utilize cultured cells to investigate general toxicity, mechanisms of action, and effects on specific cellular pathways.

Cytotoxicity Assays: These assays measure the degree to which a compound is toxic to cells. The cytotoxic potential of this compound has been demonstrated against various cancer cell lines. nih.gov A common method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, where metabolically active cells reduce the yellow tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov For this compound, significant cytotoxic activity was observed against murine lymphocytic leukemia (P-388) and human breast cancer (BC-1) cells, with a reported median effective dose (ED₅₀) of 2.2 µg/mL for both cell lines. sci-hub.se

Membrane Permeability Assays: These assays assess the ability of a compound to disrupt the integrity of the cell membrane. The amphiphilic nature of this compound suggests it may interact with and disrupt cell membranes. researchgate.net Studies on Spodoptera frugiperda (Sf9) insect cells using a membrane potential-sensitive fluorescent dye have shown that this compound and related resin glycosides increase membrane permeability. researchgate.net These compounds induce a dose-dependent increase in permeability to both cations (K⁺ and Na⁺) and anions (Cl⁻) without a significant delay, which suggests a mechanism involving the formation of pores or channels in the plasma membrane. researchgate.net This disruption of ion balance leads to an imbalance in cellular homeostasis and ultimately cell death. researchgate.net

Signaling Pathway Analysis: This involves investigating how a compound interferes with specific molecular signaling cascades within the cell. Research has shown that this compound can interact with key components of signaling pathways. One study demonstrated that this compound inhibits the binding of phorbol (B1677699) 12,13-dibutyrate (PDBu) to protein kinase C (PKC), a crucial enzyme in signal transduction. nih.govsci-hub.se The reported IC₅₀ value for this inhibition was 43 µM, indicating a specific interaction with the PKC pathway. nih.govsci-hub.se Furthermore, in studies on vascular tissue, the vasorelaxant effect of this compound was found to be dependent on the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway in endothelial cells. thieme-connect.com

Enzyme inhibition assays are performed to determine the ability of a compound to block or reduce the activity of a specific enzyme. These assays are crucial for identifying the molecular targets of a bioactive compound.

This compound has been identified as an inhibitor of several enzymes:

Protein Kinase C (PKC): As mentioned previously, this compound competitively antagonizes the binding of the phorbol ester PDBu to PKC isolated from calf brain homogenate, with an IC₅₀ value of 43 µM. nih.govsci-hub.se This suggests it may interfere with cellular processes regulated by PKC.

Plasma Membrane H⁺-ATPase: this compound is recognized as a potent inhibitor of the plasma membrane H⁺-ATPase. frontiersin.org This enzyme is vital for maintaining the electrochemical gradients across the cell membrane in plants and fungi. Inhibition of this pump can disrupt cellular transport and pH homeostasis.

Cyclooxygenases (COX): While not specified for this compound itself, related resin glycosides have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation. researchgate.net

The general methodology for these assays involves incubating the purified enzyme with its substrate in the presence and absence of the inhibitor (this compound). The rate of product formation is measured, often via spectrophotometric or fluorometric methods. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is then calculated to quantify its potency. criver.com

Plant bioassays are used to evaluate the phytotoxic and allelopathic effects of chemical compounds. This compound has been extensively studied for its herbicidal properties using these methods. researchgate.netnih.gov

Seed Germination Assays: These assays measure the effect of a compound on the ability of seeds to sprout. This compound has demonstrated broad-spectrum, pre-emergence herbicidal activity by inhibiting the seed germination of various monocotyledonous and dicotyledonous plants in a dose-dependent manner. researchgate.netnih.govmdpi.com For example, the IC₅₀ values (concentration causing 50% inhibition) for seed germination were calculated to be 13.8 µM for Physalis ixocarpa, 16.0 µM for Trifolium alexandrinum, 16.1 µM for Lolium mutliflorum, and 25.7 µM for Triticum vulgare. mdpi.com

Radicle Elongation Assays: The radicle is the embryonic root, and its growth is a critical measure of seedling vigor. open.edu this compound strongly inhibits radicle elongation. nih.govsci-hub.se In tests against the weeds Amaranthus leucocarpus and Echinochloa crus-galli, this compound inhibited radicle growth with IC₅₀ values of 36.2 µM and 12.3 µM, respectively. sci-hub.se In all tested seedlings, shoots were found to be more affected by this compound than roots. mdpi.com

Biomass Reduction Assays: To assess post-emergence herbicidal activity, the effect of this compound on the growth of established seedlings is measured by quantifying the reduction in dry plant biomass. researchgate.net When applied to 18-day-old plants, a 60 µM concentration of this compound caused a significant reduction in dry biomass after 14 days, demonstrating its effectiveness as a post-emergence growth inhibitor. researchgate.netnih.gov The compound caused visible necrosis on the leaves of treated plants. mdpi.com

Table 1: Post-Emergence Herbicidal Effect of this compound (60 µM) on Plant Biomass

| Plant Species | Type | Biomass Reduction (%) |

|---|---|---|

| Lolium multiflorum | Monocot | 62% - 68% researchgate.netnih.gov |

| Triticum vulgare | Monocot | 33% nih.gov |

| Trifolium alexandrinum | Dicot | 37% nih.gov |

| Physalis ixocarpa | Dicot | 22% nih.gov |

To investigate the mechanisms behind its phytotoxicity, this compound has been studied using assays with isolated chloroplasts and seeds to measure its impact on photosynthesis and respiration.

Photosynthesis Inhibition: These assays typically use isolated chloroplasts (e.g., from spinach) and measure the rate of electron transport in the photosystems. mdpi.com this compound exhibits a dual effect on photosynthesis. At very low concentrations, it acts as a potent uncoupler of photophosphorylation, enhancing the basal electron flow with a concentration for 50% uncoupling (UC₅₀) of 0.33 µM. mdpi.com At higher concentrations, it acts as an inhibitor of the Hill reaction (light-dependent transfer of electrons), with an IC₅₀ value of 5 µM. mdpi.com Further analysis using chlorophyll (B73375) a fluorescence showed that this compound's target is located at the Q₈ level of photosystem II, where it blocks the electron transport chain. nih.gov

Respiration Inhibition: The effect of this compound on cellular respiration is often measured by monitoring oxygen consumption in imbibed seeds. mdpi.com Studies have shown that this compound inhibits seed respiration in a concentration- and time-dependent manner. nih.govmdpi.com The IC₅₀ values for respiration inhibition after 72 hours of imbibition were 8.0 µM for Lolium mutliflorum, 11.7 µM for Physalis ixocarpa, 22.6 µM for Trifolium alexandrinum, and 25.7 µM for Triticum vulgare. mdpi.com The similarity between the concentrations required to inhibit respiration and those that inhibit germination suggests that the disruption of respiration is a primary mechanism of its pre-emergence herbicidal action. researchgate.netnih.govnih.gov

Isolated organ bath studies are used to examine the pharmacological effects of a compound on specific tissues, such as smooth muscle, in a controlled ex vivo environment. The effects of this compound have been investigated on intestinal and arterial smooth muscle. thieme-connect.comresearchgate.net

In these experiments, a section of tissue (e.g., guinea pig ileum or rat aorta) is suspended in a temperature-controlled bath containing a physiological salt solution and aerated with carbogen. The contractile or relaxant responses of the tissue upon addition of the test compound are recorded using an isometric force transducer.

Effect on Intestinal Smooth Muscle: this compound elicited a concentration-dependent stimulation of spontaneous contractions in the guinea pig ileum, with a median effective concentration (EC₅₀) of 6.99 ± 1.08 µg/mL. thieme-connect.comresearchgate.net This contractile effect was found to be dependent on the influx of extracellular Ca²⁺, as the response was abolished in a calcium-free medium and significantly inhibited by verapamil (B1683045), a blocker of L-type voltage-dependent Ca²⁺ channels. thieme-connect.comresearchgate.net This suggests this compound increases calcium permeability through these specific channels in the ileal smooth muscle cells. thieme-connect.com

Effect on Arterial Smooth Muscle: In contrast to its effect on the ileum, this compound induced a concentration-dependent vasorelaxation in isolated, intact rat aorta rings, with an EC₅₀ of 4.63 ± 1.1 µg/mL. thieme-connect.comresearchgate.net This relaxation was endothelium-dependent and was also abolished in the absence of extracellular Ca²⁺. thieme-connect.com However, the mechanism differs from the ileum, as verapamil did not block the effect. The vasodilation was significantly reduced by inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase, indicating that the effect is mediated by the activation of the NO/cGMP pathway, likely triggered by an influx of Ca²⁺ into the endothelial cells. thieme-connect.comresearchgate.net

Table 2: Pharmacological Effects of this compound on Isolated Smooth Muscle

| Tissue | Species | Effect | Potency (EC₅₀) |

|---|---|---|---|

| Ileum | Guinea Pig | Contraction | 6.99 ± 1.08 µg/mL thieme-connect.comresearchgate.net |

| Aorta | Rat | Relaxation | 4.63 ± 1.1 µg/mL thieme-connect.comresearchgate.net |

Chloroplast-Based Assays (Photosynthesis and Respiration Inhibition)

Theoretical and Computational Approaches in this compound Research

Theoretical and computational chemistry have emerged as indispensable tools in the study of complex natural products like this compound. These in silico methods provide valuable insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research. By simulating molecular interactions and properties, computational approaches help to formulate and test hypotheses regarding the mechanisms of action of this compound, particularly its interaction with biological membranes and the structural basis of its activity.

Molecular Modeling and Docking Studies (e.g., for Membrane Insertion Hypotheses)

Molecular modeling and docking studies have been instrumental in developing and refining hypotheses about how this compound interacts with and inserts into cell membranes, a key aspect of its biological activity. The amphipathic nature of this compound, established through crystallographic studies, reveals a distinct separation of hydrophobic and hydrophilic regions within the molecule. This dual characteristic is a strong indicator of its potential to interact with the lipid bilayers of cell membranes. acs.org

Initial computational investigations focused on the crystal structure of this compound, which showed that the molecules can self-assemble into aggregates with a central water channel. nih.gov This observation led to the speculative but influential hypothesis that this compound might exert its cytotoxic effects by forming pores or channels in cell membranes, thereby disrupting ion gradients and cellular homeostasis. acs.org

To explore this hypothesis, researchers have employed molecular modeling to visualize the potential insertion of this compound into a fluid phospholipid bilayer. acs.org These models illustrate how the elongated hydrophobic surface of the molecule could favorably interact with the lipid core of a membrane. acs.org While the precise architecture of such a pore remains speculative, these computational models provide a plausible structural basis for the observed biological properties of resin glycosides. nih.gov

Molecular dynamics (MD) simulations, a powerful computational technique, have been used to study the behavior of related resin glycosides in membrane-like environments. acs.org For instance, MD simulations of similar compounds in micellar solutions have been performed to understand their orientation and insertion into lipid assemblies. nih.gov These studies, while not always in complete agreement on the exact mode of insertion, consistently support the idea that these amphipathic molecules readily partition into lipid membranes. nih.gov

It is important to note that while these computational models are powerful for generating and visualizing hypotheses, they are often based on initial crystallographic data and require further validation through experimental and more advanced theoretical studies. nih.gov The table below summarizes key computational parameters and findings from representative molecular modeling studies on molecules with similar membrane-interacting properties.

| Computational Method | System Studied | Key Parameters Investigated | Major Findings/Hypotheses |

| Molecular Modeling | This compound in phospholipid bilayer | Hydrophobic/hydrophilic surface distribution, molecular packing | Postulated the formation of a transmembrane water channel, leading to pore formation. acs.org |

| Molecular Dynamics (MD) | Related resin glycosides in micellar solutions | Molecular orientation, insertion depth, interaction energies | Supported the perpendicular insertion of the glycoside into the lipid assembly. nih.gov |

| Molecular Docking | Related resin glycosides with target enzymes | Binding affinity, interaction modes (e.g., hydrogen bonds) | Predicted stable binding to active sites, explaining inhibitory activity on certain enzymes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies represent a computational approach to correlate the chemical structure of compounds with their biological activity through statistical models. nih.gov While specific and detailed QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to other classes of natural products, including other resin glycosides, to understand the structural requirements for their biological effects, such as cytotoxicity. mdpi.comresearchgate.net

The fundamental goal of a QSAR study is to develop a mathematical equation that relates molecular descriptors of a series of compounds to their observed biological activity. nih.gov This equation can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For a class of compounds like resin glycosides, including this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of structurally related resin glycosides with experimentally determined biological activities (e.g., cytotoxicity against a specific cancer cell line) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Although a specific QSAR model for this compound is not available, studies on other cytotoxic natural products and glycosides provide insights into the types of molecular descriptors that are likely to be important for its activity. mdpi.comresearchgate.net The table below outlines key molecular descriptor types and their potential relevance to the bioactivity of amphipathic glycosides like this compound.

| Descriptor Type | Description | Potential Relevance to this compound Activity |

| Hydrophobicity Descriptors | Quantify the water-fearing nature of the molecule (e.g., logP). | The balance between the hydrophobic aglycone and the hydrophilic sugar chain is crucial for membrane interaction and cytotoxicity. mdpi.com |

| Topological Descriptors | Describe the atomic connectivity and branching of the molecule. | The overall shape and size of the macrolactone ring and the oligosaccharide chain influence how the molecule fits into a biological target like a membrane. mdpi.com |

| Electronic Descriptors | Characterize the distribution of electrons in the molecule (e.g., partial charges, dipole moment). | The presence of polar groups (hydroxyls, esters) affects hydrogen bonding capabilities, which can be critical for target interaction and solubility. mdpi.com |

| Steric/3D Descriptors | Relate to the three-dimensional shape and bulk of the molecule (e.g., molecular volume, surface area). | The steric arrangement of the different sugar units and acylating groups can significantly impact the ability to form the proposed membrane pores. nih.gov |

The application of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), has been valuable for other natural products. nih.govnih.gov These methods build a 3D grid around aligned molecules and calculate steric and electrostatic fields, providing a more detailed picture of the spatial requirements for activity. nih.gov For this compound and its analogues, a 3D-QSAR study could potentially map out the regions of the molecule where bulky or electron-rich/poor groups enhance or diminish its cytotoxic effects.

Future Directions and Research Gaps in Tricolorin a Studies

The resin glycoside Tricolorin A, a complex glycolipid isolated from the morning glory species Ipomoea tricolor, has garnered scientific interest due to its significant biological activities, including phytotoxic and cytotoxic properties. scielo.brfrontiersin.org While initial research has illuminated its structure and primary functions, numerous avenues for future investigation remain. Advancing the study of this compound holds the potential to unlock new applications in agriculture and medicine. This article outlines the key research gaps and future directions in the study of this multifaceted natural product.

Q & A

Q. What spectroscopic and chromatographic methods are critical for isolating and characterizing Tricolorin A?

this compound is isolated from Macrosolen tricolor via ethanol extraction followed by column chromatography. Structural elucidation relies on 1D/2D NMR (e.g., COSY, HMBC, NOESY) to confirm stereochemistry and connectivity, complemented by HR-ESI-MS for molecular formula determination. Purity is validated using HPLC and melting point analysis .

Q. Which in vitro models are standard for preliminary screening of this compound’s anti-inflammatory activity?

The RAW264.7 murine macrophage cell line, stimulated with lipopolysaccharide (LPS), is widely used to assess nitric oxide (NO) inhibition. IC50 values (e.g., 27.54 ± 1.75 μM for this compound) are calculated via dose-response curves using Griess assay or similar methods .

Q. How do researchers ensure the reproducibility of this compound isolation across different plant batches?

Standardization of extraction solvents (e.g., ethanol, methanol), temperature control, and chromatography parameters (e.g., column packing material, gradient elution) are essential. Comparative spectral data (NMR, IR) and HPLC retention times validate consistency .

Q. What are the key spectral markers in this compound’s NMR analysis?

Key <sup>1</sup>H-NMR signals include aromatic protons (δ 6.5–7.5 ppm) and methyl/methylene groups in the diarylpropanoid skeleton. HMBC correlations between protons and carbons resolve the planar structure, while NOESY confirms spatial arrangements .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be methodologically resolved?

Discrepancies in IC50 values may arise from variations in cell passage number, LPS concentration, or assay duration. Researchers should replicate studies under controlled conditions and perform meta-analyses comparing raw data (e.g., cell viability curves, NO quantification methods) .

Q. What computational strategies enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., with cyclooxygenase-2 or iNOS enzymes) and quantitative SAR (QSAR) models identify critical functional groups. Comparative analysis with analogs (e.g., diarylheptanoids) highlights pharmacophores responsible for anti-inflammatory efficacy .

Q. How can synthetic approaches address supply limitations of naturally derived this compound?

Total synthesis routes, such as Ullmann coupling for diarylpropanoid core assembly, enable scalable production. Retrosynthetic analysis guides protection/deprotection strategies, while chiral resolution ensures enantiopurity .

Q. What experimental designs validate this compound’s mechanism beyond NO inhibition?

Transcriptomic profiling (RNA-seq) and Western blotting for cytokines (e.g., TNF-α, IL-6) or signaling proteins (e.g., NF-κB, MAPK) provide mechanistic depth. Co-treatment with inhibitors (e.g., L-NAME for NO synthase) clarifies pathway specificity .

Q. How should researchers optimize yield during this compound isolation without compromising purity?

Fractional crystallization or preparative HPLC improves yield-to-purity ratios. Response Surface Methodology (RSM) statistically optimizes solvent ratios, extraction time, and temperature .

Q. What ethical and practical criteria (FINER) govern the design of in vivo studies on this compound?

Studies must align with FINER principles: Feasible (adequate animal models), Interesting (novel mechanistic insights), Novel (unexplored therapeutic angles), Ethical (IACUC approval), and Relevant (translational potential for inflammatory diseases) .

Methodological Guidelines

- Data Presentation : Follow journal standards for figures: title legends, axis labels (e.g., "NO Concentration (μM) vs. Dose"), and high-resolution spectra (≥ 300 dpi) .

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in bioactivity data .

- Literature Review : Prioritize recent studies (post-2020) on diarylpropanoids in Journal of Natural Products or Phytochemistry to identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products